molecular formula C8H5ClF4O3S B6155540 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride CAS No. 68516-54-1

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride

Katalognummer: B6155540
CAS-Nummer: 68516-54-1
Molekulargewicht: 292.64 g/mol
InChI-Schlüssel: BHVOWFNWLROOSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF4O3S It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a tetrafluoroethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 1,1,2,2-tetrafluoroethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ether linkage. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of various sulfonyl derivatives. The tetrafluoroethoxy group can influence the reactivity and stability of the compound, potentially affecting its interactions with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the tetrafluoroethoxy and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .

Eigenschaften

CAS-Nummer

68516-54-1

Molekularformel

C8H5ClF4O3S

Molekulargewicht

292.64 g/mol

IUPAC-Name

4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C8H5ClF4O3S/c9-17(14,15)6-3-1-5(2-4-6)16-8(12,13)7(10)11/h1-4,7H

InChI-Schlüssel

BHVOWFNWLROOSU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)S(=O)(=O)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.